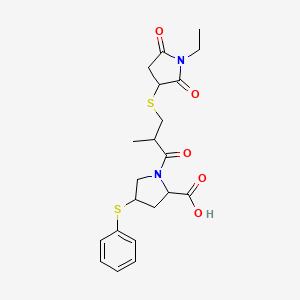![molecular formula C9H8N2O3 B12288084 methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)
methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat ist eine heterocyclische Verbindung, die zur Pyrrolopyridin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridinring umfasst, der mit einem Pyrrolring verschmolzen ist. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen großes Interesse in der wissenschaftlichen Forschung geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden umfassen, wobei der Schwerpunkt auf der Steigerung der Ausbeute, der Kostensenkung und der Sicherstellung der Reinheit des Endprodukts liegt. Techniken wie kontinuierliche Fließsynthese und der Einsatz automatisierter Reaktoren könnten zur Steigerung der Produktionseffizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Amine umwandeln.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Bedingungen beinhalten oft den Einsatz von Basen wie Natriumhydroxid (NaOH) oder Säuren wie Salzsäure (HCl), um die Reaktion zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und heterocyclischer Verbindungen.
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass es Fibroblastenwachstumsfaktorrezeptoren (FGFRs) hemmt, die eine entscheidende Rolle bei der Zellproliferation und -differenzierung spielen . Durch die Bindung an diese Rezeptoren kann die Verbindung Signalwege stören, was zu reduziertem Zellwachstum und Induktion von Apoptose in Krebszellen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Pyrrolo[2,3-b]pyridin: Eine eng verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
5-(Methoxymethyl)-1H-Pyrrolo[2,3-b]pyridin: Ein weiteres Derivat mit einer Methoxymethylgruppe in der 5-Position.
Einzigartigkeit
Methyl-5-Hydroxy-1H-Pyrrolo[2,3-b]pyridin-3-carboxylat zeichnet sich durch seine spezifischen funktionellen Gruppen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, FGFRs zu hemmen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung in der Krebstherapie .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-11-8-6(7)2-5(12)3-10-8/h2-4,12H,1H3,(H,10,11) |
InChI-Schlüssel |
QVKOOXIUXOEWHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)

![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)
![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)




![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-](/img/structure/B12288094.png)
